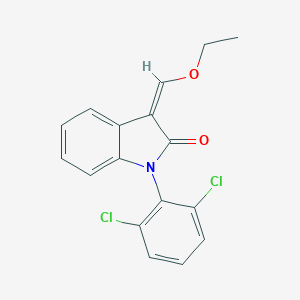![molecular formula C24H19N3O B273678 N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide](/img/structure/B273678.png)
N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide (DMIB) is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DMIB is a member of the indoloquinazoline family of compounds and has been found to possess a range of biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. In
Mécanisme D'action
The exact mechanism of action of N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide is not yet fully understood. However, studies have suggested that it may act by inhibiting certain signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-angiogenic properties, this compound has been shown to have antioxidant effects, which could make it useful in the treatment of oxidative stress-related diseases. This compound has also been found to have neuroprotective effects, with studies showing that it can protect neurons from damage caused by ischemia and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide is that it is relatively easy to synthesize, making it accessible for use in lab experiments. Additionally, this compound has been found to have low toxicity in animal studies, which could make it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which could make it difficult to optimize its use as a therapeutic agent.
Orientations Futures
There are many potential future directions for research on N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide. One area of interest is the development of this compound as a cancer treatment, with studies focusing on optimizing its anti-tumor effects and identifying the most effective dosing regimens. Additionally, there is potential for this compound to be used in the treatment of other diseases characterized by abnormal cell proliferation or inflammation, such as rheumatoid arthritis and asthma. Further studies are also needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use as a therapeutic agent.
Méthodes De Synthèse
N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 2,6-dimethylindole with 2-chloroquinazoline in the presence of a base, followed by the reaction of the resulting intermediate with benzoyl chloride. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide has been the subject of numerous studies due to its potential as a therapeutic agent. It has been found to possess anti-tumor properties, with studies showing that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to have anti-inflammatory effects, with studies demonstrating its ability to reduce inflammation in models of rheumatoid arthritis and asthma. Additionally, this compound has been shown to have anti-angiogenic effects, which could make it a promising treatment for diseases characterized by abnormal blood vessel growth, such as cancer.
Propriétés
Formule moléculaire |
C24H19N3O |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide |
InChI |
InChI=1S/C24H19N3O/c1-15-12-13-20-19(14-15)23-22(26-24(28)17-8-4-3-5-9-17)18-10-6-7-11-21(18)27(23)16(2)25-20/h3-14H,1-2H3,(H,26,28) |
Clé InChI |
VDCCRUDJBPFDIM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N3C2=C(C4=CC=CC=C43)NC(=O)C5=CC=CC=C5)C |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(N3C2=C(C4=CC=CC=C43)NC(=O)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B273598.png)
![N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine](/img/structure/B273600.png)
![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide](/img/structure/B273602.png)
![8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B273607.png)
![2,7-Dimethyl-4-chloro-6-carbethoxy-8h-pyrimido[5,4-b][1,4]oxazine](/img/structure/B273608.png)
![5,5,10-Trimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273609.png)
![10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273610.png)
![6-acetyl-5-{3-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273611.png)
![2-[(3-Oxo-3,4-dihydro-2-quinoxalinyl)methylene]malononitrile](/img/structure/B273614.png)


![Ethyl 2-(acetylamino)-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate](/img/structure/B273622.png)
